molecular formula C7H12ClN3O B8814362 1-(4-Amino-5-chloro-1H-pyrazol-1-yl)-2-methylpropan-2-ol

1-(4-Amino-5-chloro-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Cat. No. B8814362
M. Wt: 189.64 g/mol
InChI Key: IBJQREYEHQBRQJ-UHFFFAOYSA-N
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Patent
US09428509B2

Procedure details

To a solution of 5-chloro-1-(2-methyl-2-((trimethylsilyl)oxy)propyl)-4-nitro-1H-pyrazole (1 equiv) in EtOH (0.13 M) was added iron powder (5.2 equiv) and ammonium chloride (14.3 equiv). The mixture was heated to reflux for 24 h and then filtered through celite. The filtrate was concentrated and dissolved in ethyl acetate. The organic solution was washed with aqueous sodium bicarbonate and brine, dried over sodium sulfate, filtered and concentrated. The product was purified by reverse phase silica gel chromatography (5-95% acetonitrile in water) to afford the title compound as an oil (90% yield). 1H NMR (400 MHz, CHLOROFORM-d1) δ ppm 7.27 (s, 1H), 4.06 (s, 1H), 3.99 (s, 2H), 2.95 (bs, 2H), 1.67 (s, 1H), 1.77 (s, 6H). MS (ESI) m/z 190.1 [M+H]+.
Name
5-chloro-1-(2-methyl-2-((trimethylsilyl)oxy)propyl)-4-nitro-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]([CH2:7][C:8]([CH3:15])([O:10][Si](C)(C)C)[CH3:9])[N:5]=[CH:4][C:3]=1[N+:16]([O-])=O.[Cl-].[NH4+]>CCO.[Fe]>[NH2:16][C:3]1[CH:4]=[N:5][N:6]([CH2:7][C:8]([CH3:15])([OH:10])[CH3:9])[C:2]=1[Cl:1] |f:1.2|

Inputs

Step One
Name
5-chloro-1-(2-methyl-2-((trimethylsilyl)oxy)propyl)-4-nitro-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=NN1CC(C)(O[Si](C)(C)C)C)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
The organic solution was washed with aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by reverse phase silica gel chromatography (5-95% acetonitrile in water)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NN(C1Cl)CC(C)(O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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